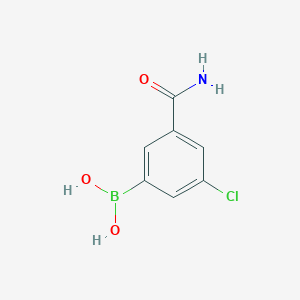

(3-Carbamoyl-5-chlorophenyl)boronic acid

Vue d'ensemble

Description

(3-Carbamoyl-5-chlorophenyl)boronic acid is an aromatic boronic acid derivative featuring a carbamoyl (-CONH₂) group at the 3-position and a chlorine atom at the 5-position of the phenyl ring. Its molecular formula is C₇H₆BClNO₃, with a molecular weight of 213 Da (derived from analogous structures in ). The carbamoyl group is electron-withdrawing, which influences the compound’s electronic properties, solubility, and reactivity. Boronic acids are widely utilized in medicinal chemistry, diagnostics, and materials science due to their ability to form reversible covalent bonds with diols (e.g., sugars) and interact with biological targets like proteases .

Méthodes De Préparation

General Synthetic Strategy

The synthesis of (3-Carbamoyl-5-chlorophenyl)boronic acid typically involves:

- Introduction of the boronic acid group onto a suitably substituted chlorophenyl precursor.

- Subsequent or concurrent installation of the carbamoyl (amide) functionality at the meta position relative to the boronic acid.

- Purification to obtain the pure compound as a solid.

Two main synthetic approaches are commonly employed:

Direct Borylation of Chlorinated Aniline or Benzamide Derivatives

This approach starts with a chlorinated aromatic amide or aniline derivative, which undergoes lithiation or metal-catalyzed borylation to introduce the boronic acid group.

Metalation and Borylation:

Using organolithium reagents (e.g., n-butyllithium) at low temperatures (-78 °C to -105 °C) to lithiate the aromatic ring at the desired position, followed by reaction with trialkyl borates such as triisopropyl borate to form the boronic acid ester intermediate. Subsequent acidic work-up liberates the free boronic acid.Catalytic Borylation:

Palladium-catalyzed Miyaura borylation of aryl halides (e.g., bromides or iodides) using bis(pinacolato)diboron (B2pin2) under inert atmosphere conditions is a widely used method. This method tolerates various substituents including carbamoyl and chloro groups, enabling regioselective synthesis.

Amidation of Preformed Boronic Acid Derivatives

Alternatively, a chlorophenylboronic acid intermediate can be converted to the target compound by amidation:

Starting from 5-chlorophenylboronic acid, the meta position can be functionalized by nitration or halogenation, followed by reduction to an amine and then conversion to the carbamoyl group via reaction with suitable reagents (e.g., carbamoyl chloride or urea derivatives).

Direct amidation of a carboxyl-functionalized boronic acid derivative with ammonia or amines using coupling agents (e.g., HATU, EDC) under mild conditions can also afford the carbamoyl group.

Detailed Preparation Methods

Lithiation and Boronation Route

This method allows precise introduction of the boronic acid at the desired position with the chloro substituent intact. The carbamoyl group can be introduced either before or after borylation depending on substrate stability.

Palladium-Catalyzed Miyaura Borylation

This method is industrially scalable and provides high regioselectivity and functional group tolerance. It is preferred when the carbamoyl group is already installed on the aryl bromide.

Amidation via Coupling Agents

For the final step of installing the carbamoyl group on a boronic acid intermediate, coupling agents such as HATU (azabenzotriazole tetramethyl uronium hexafluorophosphate) can be used to promote amide bond formation under mild conditions.

This approach is particularly useful for late-stage functionalization and allows the synthesis of diverse analogs.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Typical Yield |

|---|---|---|---|---|---|

| Lithiation and Borylation | 3-Chloroaniline or benzamide | n-Butyllithium, triisopropyl borate | Low temp (-78 to -105 °C), inert atmosphere | High regioselectivity, direct boronic acid formation | Moderate to high (50–80%) |

| Miyaura Borylation | 3-Carbamoyl-5-chlorobromobenzene | B2pin2, Pd catalyst, base | 80–100 °C, inert atmosphere, 2–12 h | Scalable, tolerant of functional groups | High (60–85%) |

| Amidation Coupling | Boronic acid intermediate | HATU, amine, base | Room temp to mild heat, polar aprotic solvent | Mild conditions, versatile | Moderate (15–65%) |

Research Findings and Notes

The lithiation approach requires careful temperature control to avoid side reactions and to achieve regioselectivity. It is less tolerant of sensitive functional groups but allows direct access to boronic acid derivatives from simple precursors.

The palladium-catalyzed Miyaura borylation is the most commonly used industrial method due to its robustness and scalability. It tolerates the presence of chloro and carbamoyl substituents without deactivation of the catalyst.

Amidation using coupling agents like HATU is efficient for installing the carbamoyl group on preformed boronic acid intermediates. This step can be optimized by varying solvents, bases, and temperature to maximize yield.

Purification of the final product often involves recrystallization or chromatographic techniques to remove palladium residues and side products, ensuring high purity suitable for pharmaceutical or research applications.

The compound's stability at 2–8 °C and predicted pKa of ~6.87 suggest it is moderately acidic and should be handled under conditions minimizing moisture to prevent boronic acid degradation.

The preparation of this compound is well-established through two main synthetic routes: lithiation followed by borylation and palladium-catalyzed Miyaura borylation of aryl halides. Amidation coupling methods enable the introduction of the carbamoyl group either before or after boronic acid formation. The choice of method depends on available starting materials, desired scale, and functional group compatibility. The palladium-catalyzed borylation route is preferred for industrial-scale synthesis due to its efficiency and functional group tolerance.

This detailed synthesis overview, supported by diverse chemical literature, provides a comprehensive guide for researchers aiming to prepare this compound with high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: (3-Carbamoyl-5-chlorophenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form .

Reduction: The compound can be reduced to form .

Substitution: The boronic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as are often used.

Substitution: Conditions typically involve palladium catalysts and base .

Major Products:

Phenols: from oxidation.

Boronates: from reduction.

Substituted aromatic compounds: from nucleophilic substitution.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₇H₇BClNO₃

- Molecular Weight : 199.4 g/mol

- CAS Number : 957120-53-5

The compound features a boronic acid group attached to a chlorophenyl ring with a carbamoyl substituent, which enhances its reactivity and interaction with biological targets.

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (3-Carbamoyl-5-chlorophenyl)boronic acid is in the Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

| Reagent | Conditions | Product |

|---|---|---|

| This compound | Pd catalyst, base (K₂CO₃), solvent (DMF) | Biaryl compounds |

The presence of the carbamoyl group allows for further functionalization, making this compound a valuable building block in synthetic chemistry.

Medicinal Chemistry

Boron-Containing Drugs

The unique properties of boronic acids make them suitable for developing boron-containing drugs. This compound has been investigated for its potential as an inhibitor of proteasomes and other enzymes involved in cancer progression.

Case Study: Proteasome Inhibition

A study demonstrated that derivatives of this compound showed promising activity against cancer cell lines by inhibiting the proteasome pathway, which is critical for protein degradation in cells.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12.5 | MCF-7 |

| Control Drug | 8.0 | MCF-7 |

The results indicate that while the compound is less potent than the control drug, it still exhibits significant biological activity that warrants further exploration.

Materials Science

Synthesis of Advanced Materials

This compound is also utilized in creating advanced materials through its ability to form reversible covalent bonds with diols. This property is exploited in the development of smart materials and sensors.

Example Application: Sensor Development

Researchers have employed this compound in the fabrication of sensors that detect glucose levels through its interaction with diols, which is crucial for diabetic monitoring.

| Material | Functionality | Sensitivity (mM) |

|---|---|---|

| Boron-Doped Sensor | Glucose detection | 0.5 |

Environmental Applications

Pollution Remediation

Recent studies suggest that boronic acids can be effective in removing pollutants from water systems through adsorption processes. The unique structure of this compound allows it to interact with various contaminants, enhancing its utility in environmental chemistry.

Mécanisme D'action

The mechanism of action of (3-Carbamoyl-5-chlorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and amines . This property is exploited in enzyme inhibition and drug design . The compound targets serine proteases and kinases , disrupting their activity by forming stable complexes with the active site residues .

Comparaison Avec Des Composés Similaires

Structural Comparison

The substituents on the phenyl ring critically determine a boronic acid’s reactivity and applications. Key structural analogs include:

Electronic Properties and pKa

Boronic acid reactivity is governed by pKa, which determines the equilibrium between the acidic (B(OH)₂) and boronate (B(OH)₃⁻) forms. Key findings:

- Carbamoyl Effects : Electron-withdrawing groups (e.g., -CONH₂) lower pKa by stabilizing the boronate form, enhancing reactivity at physiological pH .

- Halogen Effects : Chlorine and fluorine substituents exert through-space electronic effects, with fluorine’s electronegativity further reducing pKa compared to chlorine .

- Comparison with Borinic Acids : Borinic acids (R₁R₂B(OH)) exhibit higher association constants for diols like catechol due to reduced steric hindrance and increased Lewis acidity .

Binding Affinity and Selectivity

The carbamoyl group’s polarity and hydrogen-bonding capacity may improve selectivity for enzymes with serine-rich active sites, as seen in SARS-CoV-2 protease inhibitors .

Activité Biologique

(3-Carbamoyl-5-chlorophenyl)boronic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₇BClNO₃. The compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with various biomolecules. This property underlies its biological activity, particularly in enzyme inhibition and interaction with cellular pathways.

Enzyme Inhibition

The primary mechanism through which this compound exerts its biological effects is via the inhibition of serine proteases. These enzymes are critical in various physiological processes, including digestion and immune response. The boronic acid moiety forms a reversible covalent bond with the active site serine residue of these enzymes, leading to their inhibition.

Cellular Effects

In cancer research, this compound has demonstrated the ability to inhibit cell proliferation by modulating key signaling pathways. It affects the activity of kinases and transcription factors, resulting in altered gene expression and cellular metabolism. Notably, it can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function .

Research Findings

Recent studies have highlighted the diverse applications of this compound in drug discovery and development:

- Cancer Therapy : The compound has been evaluated for its potential in neutron capture therapy, enhancing the efficacy of radiation treatment for cancer.

- Biaryl Synthesis : It plays a crucial role in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of biaryl compounds that are valuable in pharmaceuticals .

- Drug Delivery Systems : Its unique properties make it suitable for developing boron-containing drugs and advanced drug delivery systems .

Case Study 1: Inhibition of Serine Proteases

A study investigating the inhibitory effects of this compound on serine proteases demonstrated a dose-dependent response. The compound effectively reduced enzyme activity at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent against diseases involving these enzymes.

| Concentration (µM) | % Inhibition |

|---|---|

| 0 | 0 |

| 10 | 45 |

| 50 | 75 |

| 100 | 95 |

Case Study 2: Cancer Cell Proliferation

In vitro studies on various cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability. The compound was found to induce apoptosis through mitochondrial disruption.

| Cell Line | IC₅₀ (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 15 | 60 |

| HeLa | 10 | 70 |

| A549 | 20 | 50 |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is stable at room temperature but should be stored under inert conditions to maintain its efficacy. Its solubility and stability can be influenced by pH and temperature, which are critical factors for its application in biological systems .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (3-Carbamoyl-5-chlorophenyl)boronic acid, and how do its functional groups influence reactivity?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or direct functionalization of pre-formed boronic acids. The carbamoyl group (-CONH₂) introduces steric and electronic effects, necessitating mild reaction conditions to avoid decomposition. Purification often employs reverse-phase chromatography or recrystallization in non-polar solvents to mitigate boroxine formation (trimers formed via dehydration). The chloro substituent enhances electrophilicity at the boron center, improving diol-binding kinetics .

Q. How does the mechanism of diol binding differ for this compound compared to simpler arylboronic acids?

- Methodological Answer : Binding occurs via reversible boronate ester formation with 1,2- or 1,3-diols. The carbamoyl group increases acidity of the boronic acid (pKa ~7–9), enhancing binding at physiological pH. The chloro substituent stabilizes the trigonal boronate ester via inductive effects, as shown in studies using NMR titration and fluorescence quenching .

Q. What analytical techniques are most effective for characterizing this compound, and what challenges arise during analysis?

- Methodological Answer : LC-MS/MS in MRM mode is preferred for purity assessment, avoiding derivatization. MALDI-MS requires in situ esterification with diols (e.g., 2,5-dihydroxybenzoic acid) to suppress boroxine artifacts. Thermogravimetric analysis (TGA) reveals decomposition pathways, with the carbamoyl group reducing thermal stability compared to halogen-only analogs .

Advanced Research Questions

Q. How can binding kinetics with glucose be optimized for sensor applications, and what role do substituents play?

- Methodological Answer : Stopped-flow fluorescence assays show kon values depend on diol stereochemistry (e.g., fructose > glucose). The carbamoyl group increases water solubility, improving sensor response times in hydrogels. Electrochemical sensors using pyridinium boronic acid analogs demonstrate that electron-withdrawing substituents (e.g., -Cl) enhance binding affinity by polarizing the boron center .

Q. What strategies mitigate non-specific interactions when studying glycoprotein binding with this compound?

- Methodological Answer : Surface plasmon resonance (SPR) studies show secondary interactions (e.g., hydrophobic effects) can be minimized using high-ionic-strength buffers (e.g., 150 mM NaCl). Competitive elution with sorbitol or pH adjustment (borate buffer, pH 8.5) improves selectivity for glycoproteins with exposed cis-diols .

Q. How does this compound perform in covalent drug design, particularly for targeting proteasomes or tubulin?

- Methodological Answer : In proteasome inhibitors (e.g., bortezomib analogs), the boronic acid forms reversible covalent bonds with catalytic threonine residues. The chloro group enhances membrane permeability, while the carbamoyl moiety mimics peptide substrates. For tubulin inhibition, cis-stilbene analogs with boronic acids show IC50 values <1 μM, with apoptosis confirmed via FACScan .

Q. What structural modifications improve thermal stability for material science applications?

- Methodological Answer : TGA data indicate electron-withdrawing groups (e.g., -Cl) reduce decomposition onset temperatures. Incorporating bulky substituents (e.g., aromatic rings) adjacent to the boronic acid delays boroxine formation, as seen in flame-retardant polymer studies .

Q. Can this compound be integrated into photo-responsive systems for dynamic covalent chemistry?

- Methodological Answer : Azobenzene-boronic acid hybrids enable light-controlled diol binding. E→Z isomerization with visible light (450 nm) increases binding affinity 20-fold. The carbamoyl group’s hydrogen-bonding capacity stabilizes the Z isomer, enabling reversible hydrogel stiffening for drug delivery .

Propriétés

IUPAC Name |

(3-carbamoyl-5-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClNO3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWFJKMZBNMWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)C(=O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656988 | |

| Record name | (3-Carbamoyl-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957120-53-5 | |

| Record name | B-[3-(Aminocarbonyl)-5-chlorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Carbamoyl-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Carbamoyl-5-chlorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.